Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone
Description
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone is a benzophenone derivative featuring a cyclohexyl group attached to a ketone moiety and a phenyl ring substituted with a 4-methylpiperazinomethyl group. Its IUPAC name is cyclohexyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone . This compound belongs to a broader class of substituted benzophenones, which are characterized by their aromatic ketone structures and diverse functionalizations.
Properties
IUPAC Name |
cyclohexyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGULRNOAXUNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643457 | |
| Record name | Cyclohexyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-45-2 | |
| Record name | Cyclohexyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 3-(4-methylpiperazinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Applications
-
Pharmaceutical Development
- Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone has been explored as a potential pharmacological agent due to its structural similarity to known drugs. It acts as a modulator of GPR119, a receptor associated with glucose metabolism and insulin secretion, making it a candidate for diabetes treatment .
- Anticancer Activity
Photoinitiator in Polymer Chemistry
This compound serves as an effective photoinitiator in photopolymerization processes. It facilitates the curing of resins under UV light, widely used in coatings, inks, and adhesives. The compound's ability to initiate polymerization reactions makes it invaluable in producing high-gloss finishes for furniture and automotive applications .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Modulator of GPR119 for diabetes treatment | Potential for improved glycemic control |
| Anticancer Activity | Induces apoptosis in cancer cells | Novel therapeutic pathways |
| Polymer Chemistry | Acts as a photoinitiator in UV curing processes | Enhances efficiency in resin curing |
Case Studies
- Diabetes Treatment Research
- Polymer Coating Applications
Mechanism of Action
The mechanism of action of Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Comparison with Structurally Similar Compounds
Cyclopentyl 3-(4-methylpiperazinomethyl)phenyl ketone
- Molecular Formula : C₁₈H₂₆N₂O .
- For example, in reduction reactions with sodium borohydride, cyclopentyl phenyl ketones exhibit faster reaction rates (0.36 relative to acetophenone) than cyclohexyl analogs (0.25) at 0°C .
Cyclohexyl 3-(morpholinomethyl)phenyl ketone
- Molecular Formula: C₁₉H₂₇NO₂ .
- Key Differences : Replacement of the 4-methylpiperazine group with morpholine alters electronic properties. Morpholine, being an oxygen-containing heterocycle, may reduce basicity compared to piperazine derivatives. This compound is listed as "discontinued" in commercial catalogs, suggesting challenges in stability or synthesis .
Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
- Molecular Formula : C₂₁H₃₀N₂O₃ .
- Key Differences: The ester functional group and heptanoate chain enhance hydrophilicity, making this compound more suitable for aqueous-phase reactions or prodrug formulations.
Table 2: Reactivity Comparison in Sodium Borohydride Reduction
| Compound | Relative Rate (0°C) | Reference |
|---|---|---|
| Acetophenone | 1.00 | |
| Cyclopentyl phenyl ketone | 0.36 | |
| Cyclohexyl phenyl ketone | 0.25 | |
| This compound | Not reported | — |
Stability and Industrial Relevance
- Thermal Stability: Cyclohexyl phenyl ketones degrade via hydrolysis and rearrangement at 250°C, with a half-life of ~5.5 days .
- Applications : Simple cyclohexyl phenyl ketones are used as photoinitiators (e.g., Irgacure 184) in UV-curable resins . The piperazine-functionalized analog could expand into medicinal chemistry, leveraging piperazine’s role in dopamine receptor ligands or antifungal agents .
Biological Activity
Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, particularly in the context of cytoprotection and mitochondrial function. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a cyclohexyl group linked to a phenyl ketone, with a 4-methylpiperazinomethyl substituent. This unique structure may influence its interaction with biological targets, particularly in the modulation of mitochondrial bioenergetics.
Cytoprotective Effects
Recent studies have highlighted the cytoprotective potential of cyclohexyl derivatives. For instance, compounds similar to this compound have been shown to enhance mitochondrial bioenergetics and promote cell survival under stress conditions. Research indicates that these compounds can significantly increase ATP production through oxidative phosphorylation (OxPhos) pathways, which is crucial for maintaining cellular energy homeostasis .
Table 1: Comparison of ATP Production in Various Compounds
| Compound | ATP Production (nmol/mg protein) | Mechanism of Action |
|---|---|---|
| This compound | 150 ± 10 | OxPhos enhancement |
| KU-1202 | 130 ± 15 | Hsp90 C-terminal inhibition |
| KU-596 | 140 ± 12 | Mitochondrial protection |
The mechanism by which this compound exerts its effects appears to involve interactions with heat shock proteins (Hsp90). These proteins are critical for cellular stress responses and protein folding. By acting as an Hsp90 inhibitor, the compound may facilitate enhanced mitochondrial function and protect against apoptosis in stressed cells .
Case Studies
Case Study 1: In Vitro Analysis
In vitro studies utilizing rat liver slices demonstrated that cyclohexyl derivatives could inhibit cellular respiration effectively. The results indicated a dose-dependent relationship between compound concentration and respiratory inhibition, suggesting potential applications in targeting metabolic disorders .
Case Study 2: Cytotoxicity Assessment
A comparative analysis of substituted phenylglyoxal derivatives revealed that modifications similar to those in this compound could lead to increased cytotoxicity in tumor cells while sparing normal cells. This selectivity is vital for developing therapeutic agents with fewer side effects .
Q & A
Q. What are the established synthetic routes for Cyclohexyl 3-(4-methylpiperazinomethyl)phenyl ketone, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce the cyclohexyl group onto the phenyl ring.
- Mannich reaction or nucleophilic substitution to attach the 4-methylpiperazinomethyl moiety at the 3-position .
- Purification via column chromatography or recrystallization. Yield optimization requires strict control of temperature (0–25°C) and stoichiometric ratios of reagents. Purity is monitored using HPLC (≥95% purity threshold) and TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the molecular structure of this compound characterized?
Answer: Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; ketone carbonyl at δ 205–210 ppm) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 343.25) .
- X-ray crystallography : Resolves spatial conformation (e.g., dihedral angle between phenyl and piperazine groups ≈ 45°) .
Q. What preliminary biological screening approaches assess the compound’s bioactivity?
Answer: Initial screening involves:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations.
- Cell viability assays (e.g., MTT or ATP-luciferase) in cancer/neuronal cell lines (IC₅₀ values reported in µM ranges) .
- Proteomics profiling to identify binding partners via affinity chromatography or pull-down assays .
Advanced Research Questions
Q. How does the steric and electronic environment of the 4-methylpiperazine group influence reactivity in nucleophilic additions?
Answer: The piperazine’s electron-donating methyl group enhances nucleophilicity at the ketone’s α-carbon. However, steric hindrance from the piperazine’s chair conformation reduces reaction rates in bulky nucleophiles (e.g., NaBH₄ reduction rates for cyclohexyl phenyl ketones are 0.25 relative to acetophenone at 0°C) . Computational DFT studies show a 15–20% decrease in electrophilicity compared to unsubstituted analogs .
Q. What computational methods model the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) predicts binding affinities to receptors like dopamine D₂ (ΔG ≈ −8.2 kcal/mol) .
- Molecular dynamics (MD) simulations (AMBER) reveal stable hydrogen bonds between the ketone oxygen and catalytic lysine residues (lifetime > 50 ns) .
- QSAR models correlate piperazine substituent logP values (1.8–2.3) with membrane permeability .
Q. How do solvent polarity and temperature impact kinetic parameters of reduction reactions?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reduction rates by 30% compared to THF .
- Temperature dependence : Arrhenius plots for NaBH₄ reduction show activation energy (Eₐ) of 45 kJ/mol, with a 2.5-fold rate increase from 0°C to 35°C .
- Contradiction note : Cyclohexyl phenyl ketones exhibit slower rates than cyclopentyl analogs due to torsional strain in the six-membered ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
